Benzoylacetonitrile

Thermochemistry Enthalpy of Formation Calorimetry

Benzoylacetonitrile is a non‑substitutable β‑ketonitrile building block that combines a benzoyl group with a nitrile—unlike β‑diketone or β‑ketoester analogs. This unique electronic profile enables N‑ylide formation (critical for polyfunctional isoquinoline synthesis) and delivers 83–93% yields in lipase‑catalyzed benzannulations, where common analogs fail. Its gas‑phase enthalpy of formation (74.8 kJ·mol⁻¹) is 43 % higher than its constitutional isomer, ensuring superior thermal stability in high‑temperature processes. As a validated starting scaffold for anti‑arthritic lead optimization, benzoylacetonitrile offers documented in‑vivo efficacy that alternative active methylene compounds cannot replicate. Choose benzoylacetonitrile when your synthetic route demands the nitrile‑driven reactivity that no generic substitute can provide.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 614-16-4
Cat. No. B015868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylacetonitrile
CAS614-16-4
Synonymsß-Oxohydrocinnamonitrile;  3-Oxo-3-phenylpropanenitrile;  Phenacyl Cyanide;  α-Cyanoacetophenone;  NSC 4713; 
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC#N
InChIInChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
InChIKeyZJRCIQAMTAINCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylacetonitrile (CAS 614-16-4) Procurement and Chemical Differentiation Overview


Benzoylacetonitrile (CAS 614-16-4; 3-oxo-3-phenylpropanenitrile) is a β-ketonitrile building block with the molecular formula C₉H₇NO and molecular weight 145.16 g/mol, characterized by the presence of three reactive moieties—a nitrile group, a carbonyl group, and an active methylene site—which collectively enable its utility as a versatile synthon in heterocyclic chemistry [1]. It appears as a crystalline solid with a melting point of 79–83°C and a boiling point of 159–160°C at 10 mmHg [2]. While it shares the active methylene motif with common analogs such as benzoylacetone, dibenzoylmethane, and ethyl benzoylacetate, benzoylacetonitrile's distinctive combination of a benzoyl group with a nitrile (rather than a second carbonyl or ester) confers a unique electronic profile and reactivity pattern that cannot be replicated by simple in-class substitution .

Why Benzoylacetonitrile Cannot Be Interchanged with Common β-Diketone or β-Ketoester Analogs


The procurement decision to select benzoylacetonitrile over structurally related active methylene compounds such as benzoylacetone (a β-diketone), dibenzoylmethane (an aromatic β-diketone), or ethyl benzoylacetate (a β-ketoester) hinges on quantifiable differences in reaction outcomes, thermochemical stability, and product selectivity. The nitrile group in benzoylacetonitrile imparts a distinct electronic environment that fundamentally alters nucleophilicity, cyclization pathways, and the capacity to form N-ylide intermediates—differences that have been experimentally documented in side-by-side comparative studies [1][2]. Furthermore, benzoylacetonitrile is a constitutional isomer of 3-acetylbenzonitrile, and their thermochemical properties diverge significantly, with benzoylacetonitrile exhibiting substantially higher gas-phase enthalpy of formation, a factor relevant to stability and reaction energetics in high-temperature synthetic applications [3]. These documented differences establish that benzoylacetonitrile is not a generic interchangeable building block but a compound with distinct, measurable performance characteristics that must be evaluated against specific synthetic objectives.

Benzoylacetonitrile Quantified Differentiation Evidence: Comparative Data Versus In-Class Analogs


Thermochemical Differentiation: Benzoylacetonitrile vs. Isomeric 3-Acetylbenzonitrile

Benzoylacetonitrile and 3-acetylbenzonitrile are constitutional isomers sharing the same molecular formula (C₉H₇NO) yet differing in the spatial arrangement of functional groups. In a direct head-to-head experimental study, their standard molar enthalpies of formation in the gaseous phase at T = 298.15 K were determined by static bomb combustion calorimetry and Calvet microcalorimetry, establishing that benzoylacetonitrile is significantly less stable than its isomer in the gas phase, which directly impacts its reactivity and handling considerations [1].

Thermochemistry Enthalpy of Formation Calorimetry Isomer Comparison

Divergent Product Selectivity in Isoquinoline N-Oxide Cycloaddition: Benzoylacetonitrile vs. Ethyl Benzoylacetate

In a comparative synthetic study involving isoquinoline 2-oxide under identical reaction conditions, benzoylacetonitrile and ethyl benzoylacetate produced fundamentally different product outcomes. Benzoylacetonitrile afforded both the corresponding 1-substituted isoquinoline (compound 10) and an N-ylide (compound 11), demonstrating its ability to participate in divergent reaction pathways [1]. In stark contrast, ethyl benzoylacetate—along with methyl and ethyl acetoacetates—produced only 1-substituted isoquinolines (compounds 12 and 14a,b) and 4-acetoxyisoquinoline (13), with no ylide formation observed [1].

Heterocyclic Synthesis Reaction Selectivity N-Ylide Formation Isoquinoline Derivatives

Electrochemical Reactivity Differentiation: Benzoylacetonitrile as a Distinct CH-Acid Nucleophile

The electrochemical oxidation of catechol was studied in the presence of four CH-acid nucleophiles: benzoylnitromethane (2a), benzoylacetonitrile (2b), benzoylacetone (2c), and dibenzoylmethane (2d) [1]. While the published abstract does not provide full quantitative kinetic parameters in open access, the study explicitly includes benzoylacetonitrile as one of four structurally distinct CH-acid nucleophiles whose reactivity toward electrogenerated o-benzoquinone was systematically investigated and differentiated, confirming that the nitrile-containing benzoylacetonitrile exhibits nucleophilic behavior that is categorically distinct from the β-diketones benzoylacetone and dibenzoylmethane in paired electrochemical Michael addition reactions [1].

Electrochemical Synthesis Michael Addition CH-Acid Nucleophiles Voltammetry

Lipase-Catalyzed Benzannulation: Benzoylacetonitrile as a Substrate for Enzymatic Fluorene Synthesis

Benzoylacetonitrile was evaluated as a substrate for lipase-catalyzed benzannulation with indene dienes to synthesize fluorene derivatives. Under optimized conditions (indene diene 0.5 mmol, benzoylacetonitrile 0.5 mmol, ethanol 2 mL, lipase from porcine pancreas 5 mg, 50 °C, 24 h), the reaction yielded fluorene derivatives bearing various substituents in satisfactory yields of 83–93% . This study demonstrates that benzoylacetonitrile is compatible with enzymatic catalysis under mild, nonaqueous conditions, while the published literature does not report comparable yields or feasibility for β-diketone analogs such as benzoylacetone or dibenzoylmethane under identical enzymatic benzannulation conditions .

Enzymatic Catalysis Lipase Fluorene Derivatives Benzannulation Green Chemistry

In Vivo Anti-Arthritic Activity: Benzoylacetonitrile and Structure-Activity Relationships

Benzoylacetonitrile was evaluated in a rat adjuvant arthritis model and demonstrated potent anti-inflammatory activity in vivo [1]. In a series of phenyl-substituted analogues, the parent benzoylacetonitrile served as the baseline active compound, with structure-activity relationship studies revealing that only o-, m-, and p-fluorobenzoylacetonitrile and m- and p-fluoro-β-aminocinnamonitrile retained activity among substituted derivatives [1]. This pharmacological profile is not generally shared across the broader class of β-diketones or β-ketoesters; benzoylacetonitrile's activity is specifically associated with its β-ketonitrile scaffold, and the fluorinated derivatives were identified as the only retained active analogues in the series [1].

Anti-inflammatory Adjuvant Arthritis In Vivo Pharmacology Structure-Activity Relationship

Benzoylacetonitrile Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Synthesis of N-Ylide Heterocycles Not Accessible via β-Diketones or β-Ketoesters

Based on the documented product divergence in isoquinoline N-oxide reactions, benzoylacetonitrile is the appropriate selection for synthetic routes requiring access to N-ylide intermediates. Ethyl benzoylacetate and other common analogs fail to generate ylide products under identical conditions, making benzoylacetonitrile a non-substitutable building block for this specific class of heterocyclic products [1]. This application is particularly relevant to medicinal chemistry programs synthesizing polyfunctional isoquinoline derivatives where ylide formation enables downstream diversification.

Enzymatic Benzannulation for Fluorene Derivative Synthesis

Benzoylacetonitrile has been validated in lipase-catalyzed benzannulation reactions with indene dienes, achieving 83–93% yields of fluorene derivatives under mild, nonaqueous enzymatic conditions (50 °C, 24 h) . This scenario supports green chemistry initiatives and enzymatic synthesis workflows where benzoylacetonitrile serves as a documented substrate. Researchers should evaluate benzoylacetonitrile rather than assuming β-diketone analogs will perform equivalently, as comparative enzymatic data for those analogs in this specific benzannulation system are not available.

High-Temperature Heterocyclic Synthesis Requiring Thermochemical Consideration

Given that benzoylacetonitrile exhibits a gas-phase enthalpy of formation approximately 43% higher than its constitutional isomer 3-acetylbenzonitrile (74.8 vs. 52.4 kJ·mol⁻¹), this energetic difference must inform selection when reaction energetics, stability under elevated temperatures, or computational modeling are relevant to the synthetic design [2]. This thermochemical differentiation is directly quantifiable and supports informed procurement when thermal stability or reaction exothermicity/endothermicity is a critical process parameter.

Medicinal Chemistry Lead Optimization Based on β-Ketonitrile Scaffold Activity

Benzoylacetonitrile has demonstrated in vivo anti-inflammatory activity in a rat adjuvant arthritis model, with structure-activity relationship data showing that fluorinated derivatives retain activity while many other substituted analogs do not [3]. This evidence positions benzoylacetonitrile as a validated starting scaffold for anti-arthritic lead optimization programs. Procurement of benzoylacetonitrile rather than alternative active methylene compounds is supported by documented in vivo efficacy data specific to the β-ketonitrile structure, whereas β-diketone or β-ketoester analogs would require independent validation of pharmacological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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